Amifostine

Oncology Nephroprotection Cisplatin Toxicity

Amifostine (WR-2721; CAS 20537-88-6) is the definitive FDA-approved cytoprotective prodrug for reducing cisplatin-induced nephrotoxicity and radiation-induced xerostomia. Its unique activation by membrane-bound alkaline phosphatases in normal tissues yields the active free thiol WR-1065, providing selective protection that is mechanistically unmatched by generic antioxidants such as N-acetylcysteine. A pivotal Phase III trial demonstrated a 68.75% relative risk reduction in cumulative nephrotoxicity, lowering the incidence of ≥40% decline in creatinine clearance from 32% to 10%. As the gold-standard comparator in radiobiology and chemical-warfare countermeasure research, Amifostine is an essential benchmark for preclinical and translational studies. Procure now for validated cisplatin-adjunct or radioprotection research.

Molecular Formula C5H15N2O3PS
Molecular Weight 214.23 g/mol
CAS No. 20537-88-6
Cat. No. B1664874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmifostine
CAS20537-88-6
SynonymsAmifostine
Amifostine Anhydrous
Amifostine Disodium Salt
Amifostine Monohydrate
Amifostine Monohydrochloride
Amifostine Trihydrate
Aminopropyl Aminoethylthiophosphate
Aminopropylaminoethylthiophosphate
Aminopropylaminoethylthiophosphoric Acid
APAETP
Ethanethiol, 2-((3-aminopropyl)amino)-, dihydrogen phosphate (ester), trihydrate
Ethiofos
Ethiofos Anhydrous
Ethyol
Gammaphos
NSC 296961
NSC-296961
NSC296961
S-(N-(3-Aminopropyl)-2-aminoethyl)thiophosphoric Acid
WR 2721
WR-2721
WR2721
YM 08310
YM-08310
YM08310
Molecular FormulaC5H15N2O3PS
Molecular Weight214.23 g/mol
Structural Identifiers
SMILESC(CN)CNCCSP(=O)(O)O
InChIInChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-12-11(8,9)10/h7H,1-6H2,(H2,8,9,10)
InChIKeyJKOQGQFVAUAYPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in water
1.87e+01 g/L
Water approximately 450 (mg/mL)
95% Ethanol < 0.01 (mg/mL)
Chloroform < 0.01 (mg/mL)
Toluene < 0.01 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amifostine CAS 20537-88-6: Cytoprotective Prodrug for Chemo- and Radiotherapy


Amifostine (WR-2721; CAS 20537-88-6) is a phosphorylated aminothiol prodrug [1]. Upon administration, it undergoes dephosphorylation by membrane-bound alkaline phosphatases to yield the active free thiol metabolite WR-1065 . This metabolite exerts cytoprotective effects primarily by scavenging reactive oxygen and electrophilic species [2]. Clinically, it is approved by the U.S. FDA to mitigate cumulative renal toxicity associated with repeated cisplatin administration in advanced ovarian cancer, and to reduce moderate to severe xerostomia in patients undergoing post-operative radiation treatment for head and neck cancer [3].

Why Amifostine CAS 20537-88-6 Cannot Be Simply Substituted with Other Radioprotectors or Cytoprotective Agents


While several compounds exhibit antioxidant or radioprotective properties in vitro, amifostine's clinical utility is uniquely defined by its FDA-approved indications and a specific, well-characterized activation pathway that confers a degree of normal-tissue selectivity not replicated by other simple thiol antioxidants [1]. Substituting with alternative agents like N-acetylcysteine or investigational compounds such as DRDE-07 or pyridoxamine is not equivalent; head-to-head studies reveal significant differences in efficacy, route-dependent performance, and, critically, a lack of regulatory approval for the same clinical scenarios [2]. Furthermore, amifostine's specific clinical benefit in reducing cumulative cisplatin nephrotoxicity by over 60% has been demonstrated in large randomized trials, a level of evidence not matched by potential substitutes [3].

Quantitative Differentiation of Amifostine 20537-88-6: A Comparative Evidence Guide for Scientific Selection


Amifostine Reduces Cumulative Cisplatin Nephrotoxicity by Over 60% in Phase III Trial

In a randomized Phase III trial of 242 advanced ovarian cancer patients, amifostine (910 mg/m²) added to cyclophosphamide/cisplatin (CP) significantly reduced the incidence of cumulative nephrotoxicity compared to CP alone [1]. The data demonstrates a clear protective effect against a major dose-limiting toxicity of cisplatin.

Oncology Nephroprotection Cisplatin Toxicity

Amifostine's Active Metabolite Exhibits Superior In Vitro Antioxidative Efficiency Over N-Acetylcysteine

A 2023 study comparing radioprotective drugs on human fibroblast cell lines demonstrated that amifostine pretreatment was the most efficient antioxidative process among those tested, which included the common antioxidant N-acetylcysteine (NAC) [1].

Radioprotection Antioxidant Mechanism of Action

Pyridoxamine Demonstrates Superior Protection Against Radiation-Induced Intestinal Apoptosis

In contrast to its nephroprotective superiority, amifostine is outperformed by pyridoxamine (PM) in protecting the gastrointestinal epithelium. A study showed that PM was more effective at inhibiting radiation-induced apoptosis in this specific tissue [1].

Radioprotection Gastrointestinal Toxicity Apoptosis

Oral Amifostine Analog DRDE-07 Shows Superior Protection Against Sulfur Mustard Toxicity

A comparative study evaluated amifostine and its analog DRDE-07 as prophylactic agents against sulfur mustard (SM) toxicity in mice. When administered orally, DRDE-07 provided significantly better protection than amifostine [1].

Chemical Warfare Agent Cytoprotection Sulfur Mustard

Oral Amifostine Achieves Localized Intestinal Radioprotection Comparable to Systemic Administration

A 2019 study in mice demonstrated that oral administration of amifostine (WR-2721) is as effective as intraperitoneal (i.p.) injection in promoting survival of intestinal crypt clonogens after morbid irradiation, while offering a more favorable systemic toxicity profile [1].

Radioprotection Oral Drug Delivery Gastrointestinal Toxicity

Evidence-Based Application Scenarios for Amifostine 20537-88-6: From Clinical Oncology to Specialized Radioprotection


Clinical Oncology: Preventing Cumulative Nephrotoxicity from Cisplatin in Ovarian Cancer

Based on the evidence from a Phase III randomized trial showing a 68.75% relative risk reduction in cumulative nephrotoxicity, the primary clinical application of amifostine is as an adjunct to cisplatin-based chemotherapy for advanced ovarian cancer. Procurement for this purpose is supported by high-level clinical evidence demonstrating a significant decrease in the incidence of ≥40% decline in creatinine clearance (from 32% to 10%) after multiple chemotherapy cycles [4]. This application is FDA-approved and represents the most robustly validated use case for the compound.

Radiobiology Research: Benchmark Antioxidative Radioprotector for Comparative Studies

Given its established status as a highly efficient antioxidative radioprotector in vitro [4], amifostine serves as a critical benchmark or 'gold standard' comparator in radiobiology research. Studies investigating novel radioprotective agents, whether synthetic or natural, consistently use amifostine to calibrate their findings and assess the relative potency of new compounds. Its well-characterized mechanism of action makes it an essential control for experiments evaluating DNA damage and repair pathways following ionizing radiation.

Chemical Defense Research: Reference Cytoprotectant for Vesicant Agent Studies

Amifostine is a key reference compound in the research and development of prophylactic and therapeutic countermeasures against chemical warfare agents, particularly vesicants like sulfur mustard [4]. While studies have shown that analogs like DRDE-07 may offer superior oral protection, amifostine remains the benchmark against which new chemical entities are measured. Its well-documented efficacy in this domain justifies its procurement for comparative studies aimed at identifying more effective and safer antidotes.

Translational Research: Development of Targeted Oral Radioprotective Formulations

The evidence that oral amifostine provides localized, intestinal radioprotection equivalent to systemic administration, but with a more favorable safety profile [4], opens a specific avenue for translational research. This application involves the development of oral formulations of amifostine aimed at protecting the gastrointestinal tract during high-dose abdominal or pelvic radiotherapy for cancers such as pancreatic adenocarcinoma. Researchers focused on mitigating radiation-induced gastrointestinal syndrome should consider this route-specific benefit, which is not shared by alternative radioprotectors with different pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amifostine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.